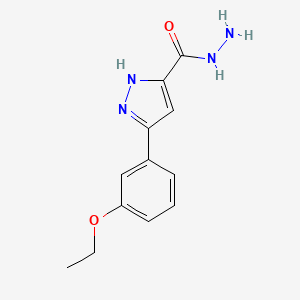

![molecular formula C17H14N2O2 B5587587 3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)

3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dibenzo[b,e][1,4]diazepin-1-one derivatives, including 3-(2-furyl)-substituted variants, typically involves condensation reactions. A method reported by Wang et al. (2016) involves the condensation of 5-(furan-2-yl)-1,3-cyclohexanedione, o-phenylenediamine, and aromatic aldehydes. This procedure results in a series of 3-(furan-2-yl) dibenzo-diazepin-1-one derivatives characterized by IR, MS, 1H NMR, and elemental analysis (Wang, Bao, Wang, Yin, Chen, & Han, 2016).

Molecular Structure Analysis

The molecular structure of these compounds, including the crystal structure, has been elucidated through X-ray single-crystal diffraction techniques. Wang et al. (2014) determined the crystal structure of a closely related 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivative, providing insights into the molecular conformation and intermolecular interactions within these compounds (Wang, Bao, Wang, Li, Chen, & Han, 2014).

Scientific Research Applications

Synthesis of Condensed Benzodiazepines

- Pictet–Spengler Reaction : A study by Tolkunov et al. (2017) utilized the Pictet–Spengler reaction for synthesizing new derivatives of 11,12-dihydroquinazolino[3,2-c][2,3]benzodiazepin-14(6H)-one, including compounds with 11-(2-Thienyl)- and 11-(5-R-2-furyl)-substituted groups. This research highlights the chemical versatility and synthetic utility of furyl-substituted benzodiazepines in generating novel condensed benzodiazepine structures with potential for further pharmacological evaluation (Tolkunov et al., 2017).

Novel Syntheses and Reactions

- Dehydrative Cyclization : Matsuo et al. (1985) discussed the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones via dehydrative cyclization, showcasing another approach to diversify the structural motifs of benzodiazepines for potential therapeutic applications (Matsuo et al., 1985).

Macrocyclic and Heterocyclic Chemistry

- Macrocyclic Rings Synthesis : The work by Saikachi et al. (1971) on the reaction of dialdehyde with bisphosphorane and with diamine to yield macrocyclic rings further demonstrates the complex chemistry that can be achieved with furan derivatives, contributing to the field of macrocyclic and heterocyclic chemistry (Saikachi et al., 1971).

Chemical Structure and Stereochemistry

- Aza-Piancatelli Rearrangement : A study by Reddy et al. (2016) showed that 2-furylcarbinols can undergo smooth aza-Piancatelli rearrangement followed by Friedel-Crafts alkylation, leading to the synthesis of pyrrolo[1,2-d]benzodiazepine derivatives. This illustrates the compound's utility in creating complex molecular architectures with defined stereochemistry (Reddy et al., 2016).

properties

IUPAC Name |

9-(furan-2-yl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-9-11(17-6-3-7-21-17)8-15-12(16)10-18-13-4-1-2-5-14(13)19-15/h1-7,10-11,19H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOQQHOOSDUXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-yl)-3,4-dihydro-2H-dibenzo[b,e][1,4]diazepin-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-4-ethoxyphenyl)ethanone](/img/structure/B5587506.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5587513.png)

![N-{(3S*,4R*)-1-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5587519.png)

![3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5587532.png)

![1-ethyl-3-isobutyl-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5587536.png)

![5-cyclohexyl-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5587543.png)

![N-[(2-methylphenyl)(4-pyridinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5587559.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]azepane](/img/structure/B5587574.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)